molecular formula C5H5IS B105595 2-Iodo-3-methylthiophene CAS No. 16494-40-9

2-Iodo-3-methylthiophene

Cat. No. B105595
CAS RN: 16494-40-9
M. Wt: 224.06 g/mol
InChI Key: MQICPBFMKDHSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methylthiophene is a halogenated thiophene derivative that has been the subject of various studies due to its potential applications in organic synthesis and materials science. The presence of both iodine and methylthio substituents on the thiophene ring influences its chemical reactivity and physical properties, making it a valuable compound in the field of heterocyclic chemistry.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. For instance, a dithienylethene synthon containing 5-iodo-2-methylthien-3-yl groups was prepared and used as a starting material for the synthesis of photochromic dithienylethene derivatives . Additionally, a facile approach to synthesize 3-methylthio-substituted thiophenes was reported, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been investigated using various techniques. X-ray crystallography revealed the molecular structures of related compounds, showing planar but strained skeletal rings and specific arrangements in their crystal structures . Gas electron diffraction combined with microwave spectroscopic data was used to study the molecular structure of 2-methylthiophene, which could provide insights into the structural aspects of its iodinated derivatives .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been examined through various reactions. For example, the iodinated quaterthiophenes showed novel head-to-head intermolecular interactions due to the presence of a permanent dipole moment induced by the polarizable halogen group . The iodination of 2-methylthiophene led to an unexpected product, 3,4,5-triiodo-2-methylthiophene, demonstrating the complexity of halogenation reactions involving this moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized through spectroscopic studies and quantum mechanical calculations. For instance, the spectroscopic properties of a related compound were determined using IR, UV-Vis, and single-crystal X-ray diffraction techniques, and the results were compared with theoretical calculations . Pulse radiolytic studies of 1-Iodo-2-(methylthio)ethane, a compound with a similar structure, provided insights into the formation of intermolecular species with a three-electron bond between sulfur and iodine .

Scientific Research Applications

Structural Characterization and Molecular Interactions

The Structure and Characterization of Halogenated Methylthiophene Derivatives Halogenated methylthiophene derivatives, including 2-Iodo-3-methylthiophene, have been a subject of structural analysis and characterization. For instance, the study of 3,4,5-triiodo-2-methylthiophene, a related compound, revealed its crystalline structure and molecular interactions. The compound's non-covalent iodine–iodine and sulfur–iodine interactions were identified, highlighting the intricate molecular relationships that may be present in similar compounds like this compound (Patel et al., 2019).

Molecular Dynamics and Exchange Mechanisms

Lithium-Iodine Exchange in Iodothiophene Compounds Molecular dynamics and exchange mechanisms are crucial in understanding the behavior of molecules like this compound. A study on the lithium-iodine exchange in an iodothiophene demonstrated complex interactions, with the formation of hypervalent iodine ate complexes being a significant step. Such mechanisms provide insights into the reactivity and potential applications of these compounds in various fields (Reich & Whipple, 2005).

Polymerization and Conductivity

Conductivity and Polymerization of Methylthiophene Derivatives The polymerization of methylthiophene derivatives has been extensively studied due to their conductivity properties. For example, research into poly(3-methylthiophene) explored its growth mechanism, indicating that the radical-radical coupling reaction is pivotal for polymer growth. Such studies provide a foundation for utilizing this compound in conductive polymers and related applications (Hoier & Park, 1993).

Molecular Structure Analysis

Structural Analysis of Methylthiophene Derivatives Understanding the molecular structure of thiophene derivatives is vital for their application in scientific research. Gas electron diffraction combined with microwave spectroscopic data has been used to determine the molecular structure of compounds like 2-methylthiophene, providing valuable information about bond lengths, angles, and molecular conformations. Such detailed structural analysis is crucial for the rational design and application of this compound in various scientific domains (Tanabe et al., 1995).

properties

IUPAC Name

2-iodo-3-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQICPBFMKDHSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472877
Record name 2-IODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16494-40-9
Record name 2-IODO-3-METHYLTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methylthiophene
Reactant of Route 2
2-Iodo-3-methylthiophene
Reactant of Route 3
2-Iodo-3-methylthiophene
Reactant of Route 4
2-Iodo-3-methylthiophene
Reactant of Route 5
Reactant of Route 5
2-Iodo-3-methylthiophene
Reactant of Route 6
2-Iodo-3-methylthiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.